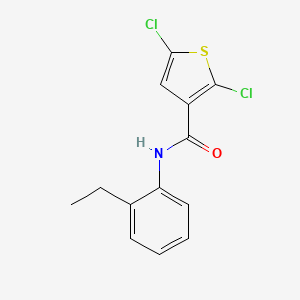
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. While there isn’t any direct information available on the synthesis of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide”, allyl groups are often generated by oxidative addition of allylic halides to low-valent metal complexes . Also, the allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The allyl group in the molecule is usually viewed as an allyl anion CH2=CH−CH2−, which is usually described as two equivalent resonance structures .Chemical Reactions Analysis
The compound would likely participate in various chemical reactions due to the presence of the allyl group and the ureido group. Allyl derivatives have shown increased potency in both killing and inhibiting planktonic cells .科学的研究の応用
Environmental Impact and Degradation
Environmental Degradation and Safety : The compound 2-Chlorobenzamide, a key degradation product of certain insecticides, has been studied for its environmental impact. It's identified as a potential carcinogen, and its concentration resulting from the breakdown of certain insecticides affects environmental safety (Lu, Zhou, & Liu, 2004).
Hydrolysis and Stability : Investigations into the hydrolysis of 2-chlorobenzamide, a closely related compound, have been conducted to understand its environmental stability. It's found to be relatively stable under various pH conditions, with its rate of hydrolysis affected by temperature (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).
Chemical Synthesis and Applications
Synthesis and Pharmacodynamics : Synthesis techniques for compounds like N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide have been explored. Such studies often include pharmacodynamic assessments (Zhang, 2005).
Chemical Reactions and Mechanisms : Research into various reactions involving N-chlorobenzamides, such as the Hofmann Rearrangement, has been conducted to understand their chemical behavior and mechanisms (Imamoto, Kim, Tsuno, & Yukawa, 1971).
Biological and Pharmacological Effects
Biological Activity : Studies on related compounds, like allylic amine derivatives and their formation processes, offer insights into biological applications and potential pharmacological effects (Nishibayashi, Srivastava, Ohe, & Uemura, 1995).
Pharmacological Properties : Synthesis and evaluation of various benzamide derivatives, including their antimicrobial properties, are key areas of research. These studies can lead to the development of new therapeutic agents (Desai, Bhavsar, & Baldaniya, 2009).
Advanced Applications and Novel Syntheses
Advanced Synthesis Techniques : Innovative syntheses, like the Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, illustrate the compound's versatility in organic chemistry (Muniraj & Prabhu, 2019).
Radiopharmaceutical Development : The development of positron emission tomography (PET) radioligands using derivatives of N-(3-chlorophenyl)-2-picolinamide, a compound structurally related to N-(2-(3-allylureido)phenyl)-2-chlorobenzamide, demonstrates its potential in radiopharmaceutical applications (Kil et al., 2014).
将来の方向性
The future directions in the study of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” could involve further exploration of its synthesis, properties, and potential applications. The development of increasingly general and modular multicomponent reactions for allylic amine synthesis has been highlighted as a future direction in related research .
特性
IUPAC Name |
2-chloro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHAMWQBULEKAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
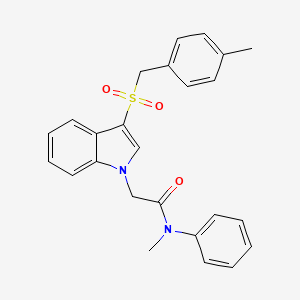
![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2354629.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2354634.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)

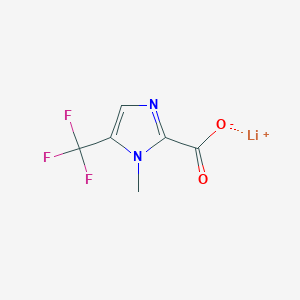
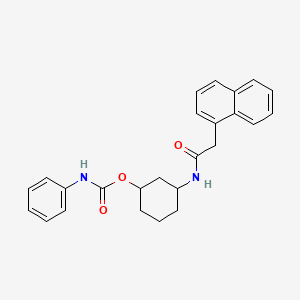
![7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2354640.png)

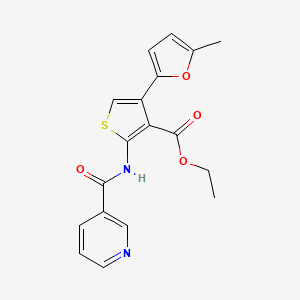
![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)
